molecular formula C13H14O4 B1399673 Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate CAS No. 69703-21-5

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate

Cat. No. B1399673
CAS RN: 69703-21-5
M. Wt: 234.25 g/mol
InChI Key: ODLFCBQXOZIBEY-UHFFFAOYSA-N
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Description

“Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate” is a chemical compound with the molecular formula C13H14O4. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate” is based on the benzofuran scaffold. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel Synthesis Techniques : Research has shown the development of new synthetic techniques for benzofuran derivatives, including methods for creating compounds like methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate. These techniques often involve catalytic reactions and may utilize ultrasound irradiation conditions for improved yields and efficiency (Gao et al., 2011).

Biological and Pharmacological Research

  • Antimicrobial Potential : Some studies have explored the antimicrobial properties of benzofuran derivatives. For instance, compounds closely related to methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate have been tested against various microbes, showing potential as antimicrobial agents (Krawiecka et al., 2012).

  • Anticancer Activity : Research into benzofuran derivatives has included their potential role in cancer therapy. Certain compounds in this class have demonstrated inhibitory effects on cancer cell growth, suggesting a possible application in developing new anticancer drugs (Ma et al., 2017).

Chemical Reactions and Properties

  • Chemical Reactions and Properties : Studies have also focused on the chemical reactions involving benzofuran compounds, such as oxidative cyclization and the synthesis of novel derivatives with specific properties. These investigations contribute to a deeper understanding of the chemical behavior of benzofurans and their potential applications in various fields (Khan & Soma, 2007).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, “Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate”, as a benzofuran derivative, may also hold promise for future research and development in the field of drug discovery.

properties

IUPAC Name

methyl 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2,15)11-7-9-6-8(12(14)16-3)4-5-10(9)17-11/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLFCBQXOZIBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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